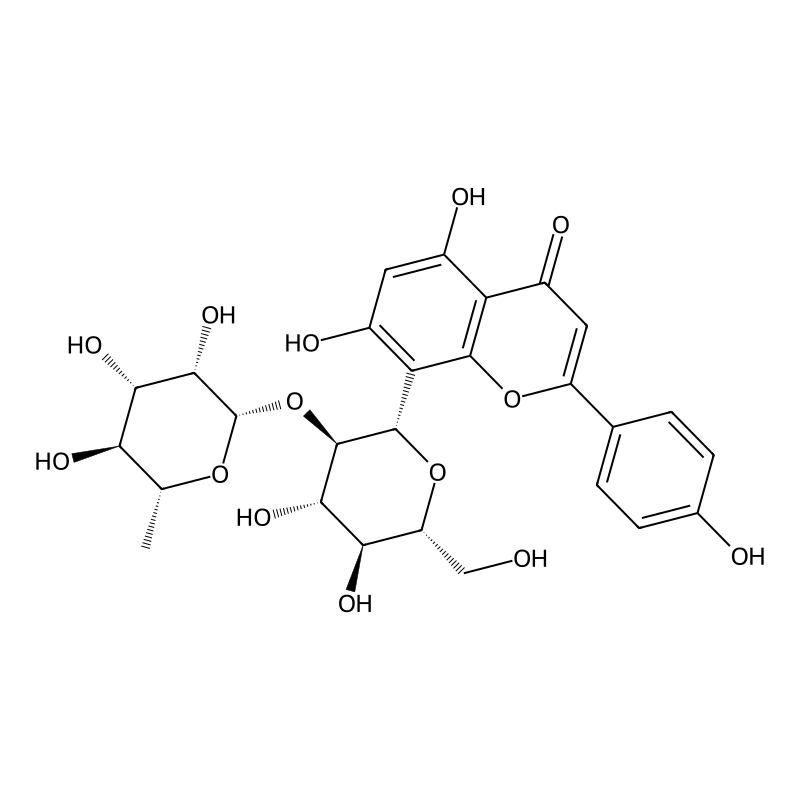Vitexin-2-O-rhamnoside

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Vitexin 2''-O-rhamnoside (VR) is a naturally occurring flavonoid found in various plants, including hawthorn (Crataegus monogyna) and passionflower (Passiflora coactilis) . It has attracted research interest due to its potential health benefits, prompting investigation into its various biological activities.
Potential Anti-cancer Properties:
VR has exhibited promising anti-cancer effects in cell culture and animal studies. Research suggests it can suppress the growth of various cancer cell lines, including breast cancer, leukemia, and colon cancer . While the exact mechanisms remain under investigation, VR is believed to induce cell death (apoptosis) and inhibit cell proliferation .
Immunomodulatory Effects:
VR has been explored for its potential to modulate the immune system. Studies suggest it can enhance immune function in immunocompromised mice, potentially by increasing the activity of immune cells and reducing oxidative stress . However, further research is needed to understand its immunological effects in humans.
Vitexin-2-O-rhamnoside is a flavonoid glycoside derived from vitexin, characterized by the presence of an alpha-L-rhamnosyl residue attached at the 2''-position of the glucitol moiety. Its chemical formula is and it is recognized for its potential health benefits, particularly in antioxidant and anti-inflammatory activities. This compound is primarily found in various plant species, including Cratagus pinnatifida and B. vulgaris, where it plays a role in the plant's defense mechanisms against oxidative stress .
Vitexin-2-O-rhamnoside exhibits significant biological activities, particularly:
- Antioxidant Activity: It has been shown to effectively scavenge free radicals and reduce lipid peroxidation, thereby protecting cells from oxidative stress .
- Immunomodulatory Effects: Studies indicate that this compound can improve immunosuppression and modulate signaling pathways such as the phosphoinositide 3-kinase/AKT pathway, which plays a crucial role in cell survival and growth .
- Anticancer Properties: Vitexin-2-O-rhamnoside has demonstrated inhibitory effects on DNA synthesis in certain cancer cell lines, such as MCF-7 breast cancer cells .
The synthesis of vitexin-2-O-rhamnoside can be achieved through various methods:
- Natural Extraction: The compound can be extracted from plant sources using solvents like ethanol or methanol.
- Chemical Synthesis: Synthetic routes typically involve glycosylation reactions where rhamnose is introduced to vitexin under specific catalytic conditions.
- Biotechnological Approaches: Enzymatic methods using glycosyltransferases have been explored to facilitate the synthesis of this flavonoid glycoside with high specificity and yield .
Vitexin-2-O-rhamnoside has several applications across different fields:
- Pharmaceuticals: Due to its antioxidant and anti-inflammatory properties, it is being investigated for potential therapeutic uses in treating oxidative stress-related diseases.
- Cosmetics: Its skin-protecting abilities make it a candidate for inclusion in skincare products aimed at combating oxidative damage.
- Food Industry: As a natural antioxidant, it can be used as a food preservative to enhance shelf life and maintain nutritional quality.
Research on interaction studies involving vitexin-2-O-rhamnoside reveals its potential synergistic effects with other compounds. For instance:
- It may enhance the efficacy of other antioxidants when used in combination, providing greater protection against oxidative stress.
- Interaction with various signaling pathways suggests that it could modulate the effects of drugs used in cancer therapy, potentially improving treatment outcomes .
Vitexin-2-O-rhamnoside shares structural similarities with several other flavonoid glycosides. Here are some comparable compounds:
| Compound | Structure Similarity | Unique Properties |
|---|---|---|
| Vitexin | Core flavonoid structure | Better absorption and bioavailability |
| Isovitexin | C-8 position modification | Exhibits similar antioxidant properties |
| Vitexin-2-O-xyloside | Different sugar moiety | Varies in biological activity |
| Rhamnopyranosyl-vitexin | Additional sugar moiety | Potentially enhanced solubility |
Each of these compounds exhibits unique properties that differentiate them from vitexin-2-O-rhamnoside, particularly regarding their bioavailability and specific biological activities. The presence of different sugar moieties influences their solubility and interaction with biological systems .








